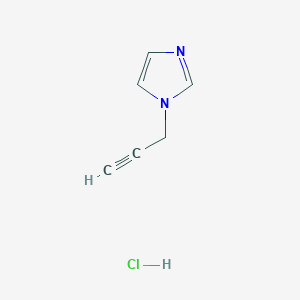

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Übersicht

Beschreibung

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, also known as propargylimidazole hydrochloride (PIH), is a synthetic organic compound which has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is a white, crystalline solid. PIH has been used in the synthesis of a number of organic compounds, as well as in the development of new materials and the production of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

1-(Naphthylalkyl)-1H-imidazole derivatives, including structures related to 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, have shown potent anticonvulsant activity. These compounds, with various functional groups, demonstrate a significant therapeutic index between anticonvulsant and depressant activities, highlighting their potential development for human testing as new anticonvulsant agents (Walker, Wallach, & Hirschfeld, 1981).

Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, related to the compound of interest, has been identified as an efficient, inexpensive, and shelf-stable diazotransfer reagent. It equals triflyl azide in its ability to act as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent's one-pot preparation from inexpensive materials and its shelf stability and crystalline nature make it particularly useful in various synthetic applications (Goddard-Borger & Stick, 2007).

Corrosion Inhibitors

Halogen-substituted imidazoline derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. While not directly the same, these findings suggest the structural utility of imidazole derivatives, including this compound, in corrosion inhibition applications. These studies offer insights into the inhibitory mechanism and the potential for such compounds to protect metals from corrosion in acidic environments (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).

Reactivity and Spectroscopic Characterization

The reactivity of newly synthesized imidazole derivatives has been explored through spectroscopic characterization and computational studies. These compounds, including those structurally related to this compound, have been analyzed for their electronic and structural properties, demonstrating diverse reactivity that could be harnessed in various chemical and pharmaceutical applications (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).

Wirkmechanismus

Target of Action

It’s known that similar compounds have a broad spectrum of biological activity .

Mode of Action

It’s known that the cyclocondensation of n-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2h-benzimidazole-2-thiones . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, including those involved in antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, and anticancer activity .

Pharmacokinetics

It’s known that the pharmacokinetic and metabolic profiles of similar compounds can be affected by deuteration .

Result of Action

Similar compounds are known to display a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, anticancer activity, and antioxidant properties .

Action Environment

It’s known that the reaction of similar compounds can be influenced by the presence of certain substances, such as phenyl isothiocyanate , and can be induced by visible light .

Biochemische Analyse

Biochemical Properties

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a nucleophilic hydrazine probe in activity-based protein profiling, where it captures protein-bound electrophiles in cells . This interaction is facilitated by the hydrazine acting as a nucleophile and the alkyne enabling protein enrichment and detection. Such interactions are essential for discovering protein modifications that may not be predicted through typical protein sequence analyses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, and potential use in treating rheumatoid arthritis . Additionally, it has been discovered to be an effective immunomodulator and display anticancer activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been used in visible-light-induced oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the compound’s stability under visible light conditions has been demonstrated in oxidative formylation reactions, where it remains active and effective over time . Long-term studies have shown that the compound can maintain its biological activity, making it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity. At very high doses, the compound may exhibit toxic or adverse effects. For instance, in animal models, the compound has been shown to reduce gastric hypersecretion and possess antiulcer action at specific dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound has been used in the synthesis of imidazo[1,2-a]pyridines, where it undergoes oxidative formylation reactions . These reactions involve the generation of reactive oxygen species, which play a crucial role in the compound’s metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, in visible-light-induced oxidative formylation reactions, the compound’s distribution within the cellular environment is crucial for its effectiveness .

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in protein profiling assays, the compound’s localization within the cell enables it to capture protein-bound electrophiles effectively . This localization is essential for its role in discovering protein modifications.

Eigenschaften

IUPAC Name |

1-prop-2-ynylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2.ClH/c1-2-4-8-5-3-7-6-8;/h1,3,5-6H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPLODCJEHCZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1305710-83-1 | |

| Record name | 1H-Imidazole, 1-(2-propyn-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305710-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)

![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)

![(3R,5S)-1-Azido-3,5-bis[(~2~H_3_)methyl]tricyclo[3.3.1.1~3,7~]decane](/img/structure/B1522762.png)

![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)

![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)

![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)